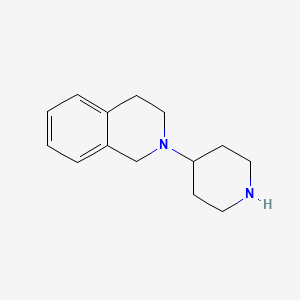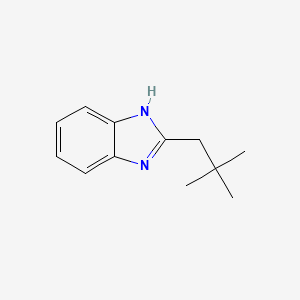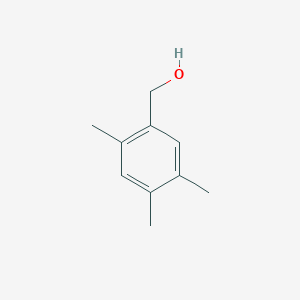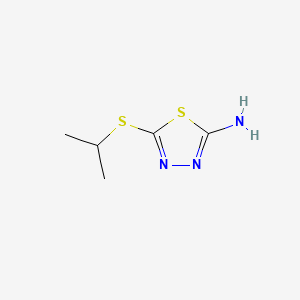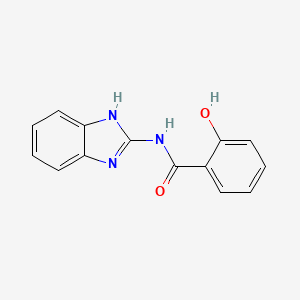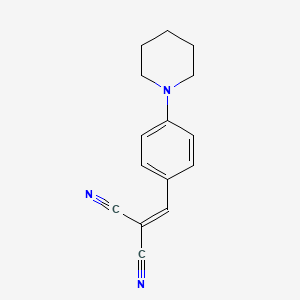
(4-Piperidin-1-ylbenzylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Piperidin-1-ylbenzylidene)malononitrile” is a chemical compound with the molecular formula C15H15N3 . It has an average mass of 237.300 Da and a monoisotopic mass of 237.126602 Da . This compound is also known by several other names, including “[4- (Piperidin-1-yl)benzylidene]malononitrile” and “2- (4-Piperidin-1-yl-benzylidene)-malononitrile” among others .
Synthesis Analysis
While specific synthesis methods for “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile is a versatile reagent in organic chemistry and is widely used in various multi-component reactions for the synthesis of diverse bioactive heterocycles . Malononitrile has shown exceptional reactivity due to the presence of two electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “(4-Piperidin-1-ylbenzylidene)malononitrile” consists of a piperidine ring attached to a benzylidene group, which is further connected to a malononitrile group . The compound’s structure can be represented by the SMILES notation:C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N . Chemical Reactions Analysis
While specific chemical reactions involving “(4-Piperidin-1-ylbenzylidene)malononitrile” were not found, malononitrile and its derivatives have been used in various chemical reactions. For instance, malononitrile has been used as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines .Physical And Chemical Properties Analysis
“(4-Piperidin-1-ylbenzylidene)malononitrile” has a molecular weight of 237.3 g/mol . It has been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer and inflammation . Its optical properties can be altered by transition temperatures, such as melting points, boiling points, and solubility in water .科学的研究の応用
Electrochemical Synthesis
(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the electrochemical synthesis of medically interesting compounds . This method is environmentally friendly and avoids the use of toxic reagents . The reaction consists of electrochemical methods without adding additional reagents, giving product yields of about 82–90% at 5.0 V .
Catalyst in Chemical Reactions
This compound can be used as a catalyst in chemical reactions . Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .
Preparation of Pyridine Derivatives
(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the preparation of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .
Design and Skeletal Diversification
This compound can be used in the design and skeletal diversification of precursor reactants . These perspectives build from the development of malononitrile dimer such as applications in material science, inorganic chemistry, and pharmaceutical as well as natural products synthesis .
Synthesis of Bioactive Scaffolds
(4-Piperidin-1-ylbenzylidene)malononitrile can be used in the synthesis of bioactive scaffolds . Electrochemical synthesis enables the construction of bioactive scaffolds using essential chemical bonds .
Synthesis of Imidazopyridines
This compound can be used in the synthesis of imidazopyridines . Imidazopyridines are a class of drugs that contain many biological activities in their substructure .
特性
IUPAC Name |
2-[(4-piperidin-1-ylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-11-14(12-17)10-13-4-6-15(7-5-13)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAGCEWHZAVNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313708 |
Source


|
| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidin-1-ylbenzylidene)malononitrile | |
CAS RN |
66883-91-8 |
Source


|
| Record name | NSC275407 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {[4-(Piperidin-1-yl)phenyl]methylidene}propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00313708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



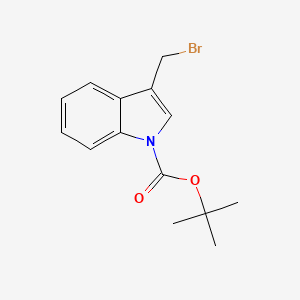
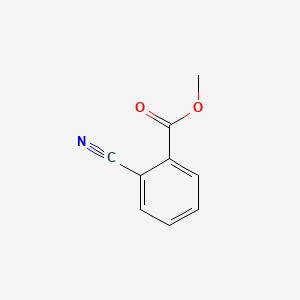
![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)

